4-Fluorobenzene-1,3-diamine
Overview
Description
4-Fluorobenzene-1,3-diamine is a chemical compound that is part of the broader class of aromatic diamines, which are compounds containing an aromatic ring and two amine groups. These compounds are of significant interest in the field of organic chemistry due to their utility as precursors in the synthesis of various polymers, pharmaceuticals, and other chemical materials. The presence of fluorine atoms in such compounds often imparts unique physical and chemical properties, such as increased stability and altered reactivity, which can be advantageous in many applications .
Synthesis Analysis
The synthesis of fluorinated aromatic diamines can be complex, involving multiple steps and the use of specialized reagents. For instance, the synthesis of a soluble fluoro-polyimide involved the use of a fluorine-containing aromatic diamine, which was obtained by reducing a dinitro-compound synthesized through a coupling reaction . Another example is the palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide, which demonstrates the use of electrophilic nitrogen sources to generate cyclic diamine derivatives . Additionally, the synthesis of a fluorinated tetraphenylbenzidine derivative was achieved via the Buchwald-Hartwig reaction, showcasing the versatility of palladium-catalyzed reactions in constructing complex fluorinated aromatic structures .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic diamines can be quite intricate, as evidenced by the crystal structure analysis of a synthesized compound, which revealed a centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . The presence of fluorine atoms can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other chemical species.
Chemical Reactions Analysis
Fluorinated aromatic diamines can undergo various chemical reactions, often facilitated by their amine groups. For example, the substitution reactions of a bis(fluorobenzyl)spirocyclotetraphosphazene with primary amines resulted in the formation of fully substituted derivatives, demonstrating the reactivity of the fluorobenzyl component in nucleophilic substitution reactions . The use of palladium catalysis in diamination reactions also highlights the ability of these compounds to participate in complex transformations, leading to differentially protected cyclic diamine products .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic diamines are influenced by the presence of fluorine atoms and the overall molecular structure. These compounds often exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for applications that require materials with robust performance under challenging conditions . The spectroscopic properties, such as UV-Vis absorption and fluorescence, are also noteworthy, with some compounds emitting intense blue fluorescence, which could be useful in optical applications . The study of these properties is essential for understanding the potential uses of these compounds in various industrial and technological sectors.
Scientific Research Applications
1. Applications in Polymer Science
- Polyamide Synthesis : 4-Fluorobenzene-1,3-diamine is used in the synthesis of novel aromatic polyamides, which are known for their excellent mechanical properties and high softening temperatures. These properties make them suitable for creating flexible and tough films (Hsiao, Chen, & Liou, 2004).
- Polyimide Production : This compound plays a crucial role in the creation of soluble fluoro-polyimides, which have applications in various industries due to their excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
2. Applications in Material Chemistry
- Formation of Fluorobenzene Derivatives : It's used in the formation of fluorobenzene derivatives, which are vital in studying weak acceptor capabilities of the C−F group and their intermolecular interactions in crystal structures (Thalladi et al., 1998).
- Chiral Diamine Synthesis : this compound is utilized in the synthesis of chiral 1,3-diamines, which are significant in the creation of fluorinated pharmaceuticals (Braun et al., 2008).
3. Applications in Organic Chemistry
- Photophysics Analysis : This compound is used in the study of photophysics of 1,4-diethynylbenzenes, which helps in understanding the effect of aggregation on the photophysical properties of these compounds (Levitus et al., 2001).
- Synthesis of Fluorinated Polyimides : It aids in the synthesis and characterization of new polyimides containing pendent pentadecyl chains, which have applications due to their solubility and thermal stability (Sadavarte et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used as an important intermediate in the synthesis of various compounds .
Mode of Action
It’s interaction with its targets and the resulting changes are subject to the specific context of its use, particularly in the synthesis of other compounds .
Biochemical Pathways
Its role as an intermediate in the synthesis of other compounds suggests that it may participate in various biochemical reactions, depending on the specific synthesis process .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 0.9 , which could impact its bioavailability.
Result of Action
As an intermediate in the synthesis of other compounds, its effects would likely be dependent on the specific compounds being synthesized .
properties
IUPAC Name |
4-fluorobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDFYLBDUWCFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211696 | |
Record name | 4-Fluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6264-67-1 | |
Record name | 4-Fluoro-1,3-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6264-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzene-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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